1-[4-(8-methoxyquinolin-5-yl)phenyl]ethanol
Description
1-[4-(8-Methoxyquinolin-5-yl)phenyl]ethanol is a compound that belongs to the quinoline family, which is known for its diverse biological and pharmacological activities. This compound features a quinoline moiety substituted with a methoxy group at the 8th position and a phenyl group at the 5th position, which is further attached to an ethanol group. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Properties
IUPAC Name |
1-[4-(8-methoxyquinolin-5-yl)phenyl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-12(20)13-5-7-14(8-6-13)15-9-10-17(21-2)18-16(15)4-3-11-19-18/h3-12,20H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHUYZGMYDMDURT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=C3C=CC=NC3=C(C=C2)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(8-methoxyquinolin-5-yl)phenyl]ethanol can be achieved through several synthetic routes. One common method involves the Friedländer synthesis, which is a classical approach for constructing quinoline derivatives. This method typically involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions . Another approach is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as starting materials . Industrial production methods often employ transition metal-catalyzed reactions or green chemistry protocols to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
1-[4-(8-Methoxyquinolin-5-yl)phenyl]ethanol undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoline ring, enhancing its biological activity.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions are often quinoline derivatives with enhanced pharmacological properties .
Scientific Research Applications
1-[4-(8-Methoxyquinolin-5-yl)phenyl]ethanol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-(8-methoxyquinolin-5-yl)phenyl]ethanol involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate into DNA, disrupting its replication and transcription processes . Additionally, the compound can inhibit enzymes involved in critical biological pathways, such as topoisomerases and kinases . These interactions lead to the compound’s antimicrobial and anticancer effects.
Comparison with Similar Compounds
1-[4-(8-Methoxyquinolin-5-yl)phenyl]ethanol can be compared with other quinoline derivatives, such as:
Quinine: A well-known antimalarial agent with a similar quinoline structure.
Chloroquine: Another antimalarial drug that shares structural similarities with the compound.
Camptothecin: An anticancer agent with a quinoline-based structure.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and pharmacological properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
